molecular formula C9H7ClF3NO2 B13652781 N-(2-Chloro-5-(trifluoromethoxy)phenyl)acetamide

N-(2-Chloro-5-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B13652781
M. Wt: 253.60 g/mol
InChI Key: GPCDTBUDUSTATD-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-(trifluoromethoxy)phenyl)acetamide is an organic compound with the molecular formula C9H7ClF3NO2 It is characterized by the presence of a chloro group, a trifluoromethoxy group, and an acetamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-5-(trifluoromethoxy)phenyl)acetamide typically involves the reaction of 2-chloro-5-(trifluoromethoxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-chloro-5-(trifluoromethoxy)aniline+acetic anhydrideThis compound+acetic acid\text{2-chloro-5-(trifluoromethoxy)aniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 2-chloro-5-(trifluoromethoxy)aniline+acetic anhydride→this compound+acetic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-5-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of oxidized products such as carboxylic acids.

    Reduction: Formation of reduced derivatives such as amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

N-(2-Chloro-5-(trifluoromethoxy)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chloro-5-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-4-(trifluoromethyl)phenyl)acetamide
  • N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-phenoxyacetamide
  • N-(2-Chloro-5-(trifluoromethyl)phenyl)tetra-decanamide

Uniqueness

N-(2-Chloro-5-(trifluoromethoxy)phenyl)acetamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications, differentiating it from other similar compounds.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethoxy)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c1-5(15)14-8-4-6(2-3-7(8)10)16-9(11,12)13/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCDTBUDUSTATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)OC(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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